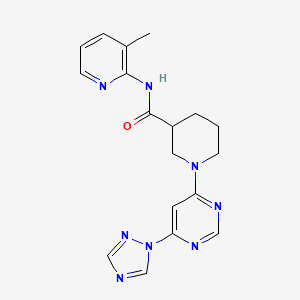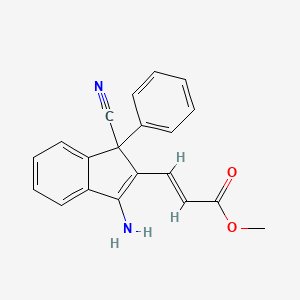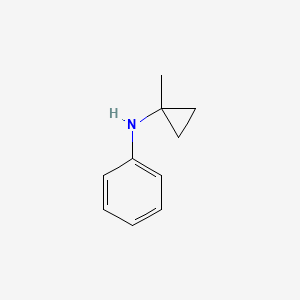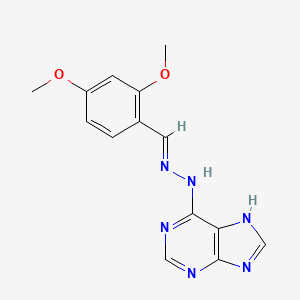
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-inflammatory activities. These compounds, which include variations of the base chemical structure, have been tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) studies suggest that certain modifications to the core structure can enhance biological activity, indicating the compound's potential as a lead for the development of new therapeutic agents (Rahmouni et al., 2016).
Neuroinflammation Imaging
Another significant application involves the synthesis of derivatives for use as PET (Positron Emission Tomography) imaging agents. These agents target the IRAK4 enzyme, which plays a role in neuroinflammation. The synthesis process and evaluation of these compounds' effectiveness in imaging tasks have been detailed, showing promising results for their use in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The novel heterocyclic compounds created from this base structure have shown effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in addressing the need for new antimicrobial agents, with the possibility of overcoming resistance issues associated with current treatments (Abdel-rahman et al., 2002).
Anti-angiogenic and DNA Cleavage Activities
Investigations into the compound's derivatives have also revealed significant anti-angiogenic and DNA cleavage activities. These properties are crucial for the development of anticancer agents, as they can inhibit the formation of blood vessels that supply tumors and directly interact with the DNA of cancer cells, potentially leading to their destruction. Such activities highlight the compound's versatility and potential in cancer therapy development (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-13-4-2-6-20-17(13)24-18(27)14-5-3-7-25(9-14)15-8-16(22-11-21-15)26-12-19-10-23-26/h2,4,6,8,10-12,14H,3,5,7,9H2,1H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERHOYVDPBRCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)



![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)



![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)